E3 Ligase Ligand-linker Conjugate 7

Targeted Protein Degradation PROTAC Design E3 Ligase Selectivity

CRITICAL: 'E3 Ligase Ligand-linker Conjugate 7' encompasses two chemically distinct entities. The CRBN variant (CAS 2758531-47-2) features a thalidomide-based Cereblon ligand with tert-butyl ester-protected carboxylate linker (MW 538.64). The VHL variant (CAS 2064292-52-8) incorporates (S,R,S)-AHPC with a 4-unit PEG linker and terminal amine (MW 700.29), disclosed in US20170008904A1 with validated synthetic protocols. For unambiguous target validation, select the VHL variant to avoid CRBN-mediated off-target degradation of IKZF1, IKZF3, ZFP91, and CK1α. The VHL variant provides aqueous solubility (50 mg/mL) for direct conjugation without DMSO optimization. Verify CAS and linker composition before purchase to prevent experimental failure.

Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
Cat. No. B12371684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 7
Molecular FormulaC29H38N4O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H38N4O6/c1-29(2,3)39-28(38)19-10-12-31(13-11-19)17-18-8-14-32(15-9-18)20-4-5-21-22(16-20)27(37)33(26(21)36)23-6-7-24(34)30-25(23)35/h4-5,16,18-19,23H,6-15,17H2,1-3H3,(H,30,34,35)
InChIKeyADEDCPLTPLKPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-linker Conjugate 7: A PROTAC Building Block with Divergent E3 Ligase Recruitment Profiles


E3 Ligase Ligand-linker Conjugate 7 is a synthetic PROTAC (Proteolysis-Targeting Chimera) intermediate that combines an E3 ubiquitin ligase ligand with a chemical linker for conjugation to target protein-binding warheads. Critically, this designation encompasses two chemically and mechanistically distinct entities: one based on thalidomide as a Cereblon (CRBN) E3 ligase recruiter (CAS 2758531-47-2, MW 538.64) [1], and the other based on (S,R,S)-AHPC as a von Hippel-Lindau (VHL) E3 ligase recruiter with a 4-unit PEG linker (CAS 2064292-52-8, MW 700.29) [2]. These variants confer fundamentally different target degradation profiles and synthetic compatibility, directly impacting experimental outcomes and procurement strategy.

Why Generic Substitution of E3 Ligase Ligand-linker Conjugate 7 Compromises PROTAC Performance and Reproducibility


Substitution among E3 ligase ligand-linker conjugates without verifying exact CAS, linker composition, and E3 ligase recruitment mechanism introduces substantial risk of experimental failure. PROTAC efficacy is exquisitely dependent on the formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase; linker length and flexibility directly modulate this interaction [1]. In head-to-head comparisons of VHL- and CRBN-recruiting PROTACs targeting the same protein (Wee1), degradation efficiency varied dramatically with linker architecture, and no single E3 ligase ligand proved universally superior [2]. Furthermore, CRBN ligands carry inherent off-target affinity for zinc-finger transcription factors, introducing degradation artifacts not observed with VHL ligands [3]. Selecting a conjugate with documented synthesis provenance (e.g., US20170008904A1) [4] is therefore essential for reproducible PROTAC construction and interpretable degradation data.

Quantitative Evidence Differentiating E3 Ligase Ligand-linker Conjugate 7 Variants for Informed Procurement


VHL vs CRBN E3 Ligase Recruitment: Mechanistic Divergence Dictates Target Degradation Profiles

The VHL-based variant (CAS 2064292-52-8) recruits the von Hippel-Lindau E3 ligase, whereas the CRBN-based variant (CAS 2758531-47-2) recruits Cereblon. In PROTACs targeting Wee1, VHL-recruiting PROTACs demonstrated degradation efficiencies ranging from 0% to >60% depending on linker length, while CRBN-recruiting PROTACs showed similar linker-dependent variability, with short and long linkers yielding better degradation than intermediate linkers for both E3 ligases [1]. No single E3 ligase ligand produced superior degradation across all linker configurations, underscoring that E3 ligase choice is a critical experimental variable rather than a generic preference.

Targeted Protein Degradation PROTAC Design E3 Ligase Selectivity

Linker Architecture: 4-Unit PEG Linker in VHL Conjugate Provides Defined Flexibility and Conjugation Handle

The VHL-based variant (CAS 2064292-52-8) incorporates a 4-unit polyethylene glycol (PEG) linker terminated with a reactive primary amine for amide bond conjugation to carboxylate-containing warheads . The CRBN-based variant (CAS 2758531-47-2) utilizes a distinct linker architecture with a tert-butyl ester-protected carboxylate conjugation handle (molecular weight 538.64) [1]. Linker length and composition directly influence ternary complex formation efficiency; in systematic evaluations, PROTACs with PEG-based linkers demonstrated distinct degradation profiles compared to alkyl-chain linkers when recruiting the same E3 ligase [2].

PROTAC Linker Design Ternary Complex Formation Conjugation Chemistry

Documented Synthetic Provenance: VHL Variant Validated in Patent US20170008904A1 for Reproducible PROTAC Construction

The VHL-based variant (CAS 2064292-52-8) is explicitly disclosed in US Patent US20170008904A1, Example 3, as a reagent for synthesizing compound A1895 [1]. This patent provides detailed synthetic protocols, analytical characterization, and functional validation that enable reproducible PROTAC construction. In contrast, the CRBN-based variant (CAS 2758531-47-2) lacks equivalent primary patent documentation specifying its use in validated degrader molecules [2]. For procurement decisions, patent-documented building blocks reduce synthetic uncertainty and accelerate structure-activity relationship (SAR) studies by providing a reference synthetic route with established yield and purity benchmarks.

PROTAC Synthesis Patent-Validated Building Blocks Experimental Reproducibility

Aqueous Solubility Enables Direct Conjugation Without Organic Co-Solvent Optimization

The VHL-based variant hydrochloride salt (CAS 2064292-52-8) exhibits aqueous solubility of 50 mg/mL (71.4 mM) in water with sonication . This solubility profile facilitates direct aqueous conjugation reactions with water-soluble warheads, eliminating the need for DMSO or other organic co-solvents that may compromise sensitive biomolecules or require removal prior to biological testing. For comparison, structurally related VHL ligand-linker conjugates with shorter PEG units (e.g., VH032-PEG2-NH2) or alternative linker compositions typically exhibit lower aqueous solubility and require DMSO stock solution preparation [1].

PROTAC Formulation Aqueous Conjugation Solubility

CRBN Ligand Off-Target Liability: VHL Recruitment Avoids Zinc-Finger Transcription Factor Degradation

CRBN-recruiting PROTACs, including those derived from thalidomide-based conjugates such as the CRBN variant of Conjugate 7 (CAS 2758531-47-2), carry an inherent liability: CRBN ligands exhibit off-target affinity for multiple zinc-finger transcription factors (including IKZF1/Ikaros, IKZF3/Aiolos, ZFP91, and CK1α), leading to unintended degradation of these endogenous proteins [1]. This off-target degradation can confound phenotypic readouts and introduce immune-related cellular effects. VHL-recruiting PROTACs, such as those constructed from the VHL variant of Conjugate 7 (CAS 2064292-52-8), do not share this zinc-finger degradation liability [1][2], enabling cleaner interpretation of target-specific degradation phenotypes.

PROTAC Selectivity Off-Target Degradation CRBN vs VHL

Validated Application Scenarios for E3 Ligase Ligand-linker Conjugate 7 Based on Quantitative Evidence


PROTAC Construction Requiring Patent-Validated VHL Recruitment with Defined Linker Geometry

Researchers synthesizing PROTACs based on the VHL E3 ligase system should prioritize the VHL variant (CAS 2064292-52-8), which provides a 4-unit PEG linker and terminal amine for direct amide conjugation. This variant is explicitly disclosed in US Patent US20170008904A1 with detailed synthetic protocols [1], enabling reproducible PROTAC construction with established benchmarks for yield and purity. The aqueous solubility (50 mg/mL in H₂O) facilitates direct conjugation with water-soluble warheads without DMSO optimization.

Target Validation Studies Requiring Clean Phenotypic Readouts Without Zinc-Finger Off-Target Degradation

For target validation and mechanism-of-action studies where unambiguous interpretation of degradation phenotypes is critical, the VHL variant (CAS 2064292-52-8) should be selected over CRBN-based alternatives. CRBN-recruiting PROTACs induce degradation of endogenous zinc-finger transcription factors (IKZF1, IKZF3, ZFP91, CK1α) [1], which can confound cellular readouts. VHL-recruiting PROTACs do not share this off-target liability, providing cleaner target-specific degradation data.

CRBN-Dependent Degrader Development for Targets Compatible with Cereblon Recruitment

For targets where CRBN recruitment has been empirically validated to produce efficient degradation (e.g., BRD4, CDK6, androgen receptor) [1], the CRBN variant (CAS 2758531-47-2) provides a thalidomide-based Cereblon ligand with a tert-butyl ester-protected carboxylate linker . This variant is suitable for constructing CRBN-recruiting PROTACs when VHL recruitment is ineffective or when oral bioavailability advantages of CRBN-based degraders [2] are prioritized for downstream in vivo studies.

Structure-Activity Relationship (SAR) Studies Optimizing PROTAC Ternary Complex Formation

The 4-unit PEG linker in the VHL variant (CAS 2064292-52-8) provides a defined, flexible spacer for ternary complex optimization [1]. Systematic evaluation of PROTACs targeting Wee1 demonstrated that linker length dramatically alters degradation efficiency for both VHL and CRBN recruiters, with short and long linkers outperforming intermediate lengths . The VHL variant's PEG₄ architecture represents a validated starting point for SAR studies aimed at optimizing ternary complex geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 Ligase Ligand-linker Conjugate 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.